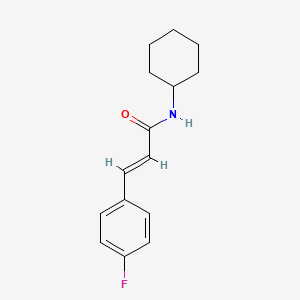
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide, also known as CPTH6, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide exerts its effects by inhibiting the activity of HDACs and NF-κB. HDACs are enzymes that remove acetyl groups from histones, leading to changes in gene expression. Inhibition of HDAC activity leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death in cancer cells and protect against neuronal damage.
NF-κB is a transcription factor that plays a key role in the regulation of inflammation. Inhibition of NF-κB activity leads to decreased production of pro-inflammatory cytokines, which can reduce inflammation in various disease states.
Biochemical and Physiological Effects:
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in various disease states, and protect against neuronal damage. In addition, N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been shown to increase acetylation of histones and α-tubulin, leading to changes in gene expression and stabilization of microtubules, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide is that it has been extensively studied and its effects are well-characterized. In addition, it has been shown to have a wide range of potential therapeutic applications. However, one limitation of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide is that it can be difficult to synthesize, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide. One area of research could focus on developing more efficient synthesis methods for N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide, which would increase its availability for use in lab experiments. In addition, further research could focus on optimizing the dosing and administration of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide for various therapeutic applications. Finally, research could also focus on developing new derivatives of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide with improved efficacy and reduced toxicity.
Synthesemethoden
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-methylcoumarin by reacting salicylaldehyde with ethyl acetoacetate in the presence of a base. The 4-methylcoumarin is then reacted with pyrrolidine-1-carbothioamide in the presence of a catalyst to form N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. Inhibition of HDAC activity leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death in cancer cells.
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Inhibition of NF-κB activity leads to decreased production of pro-inflammatory cytokines, which can reduce inflammation in various disease states.
In addition, N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been shown to have neuroprotective effects by inhibiting the activity of HDAC6, a specific isoform of HDAC that plays a key role in the regulation of microtubule dynamics. Inhibition of HDAC6 activity leads to increased acetylation of α-tubulin, which in turn leads to stabilization of microtubules and protection against neuronal damage.
Eigenschaften
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-8-14(18)19-13-9-11(4-5-12(10)13)16-15(20)17-6-2-3-7-17/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLAYAMXAITPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)

![3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820341.png)
![N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B5820345.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5820347.png)
![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)
